molecular formula C21H18ClNO3S B2583334 1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 866143-09-1

1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No.: B2583334
CAS No.: 866143-09-1
M. Wt: 399.89
InChI Key: UYMJTPLQNGRLFF-UHFFFAOYSA-N
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Description

1-Allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a pyridinone derivative characterized by a sulfonyl group at position 3, an allyl group at position 1, and a 4-chlorophenyl substituent at position 3.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-3-12-23-14-17(16-6-8-18(22)9-7-16)13-20(21(23)24)27(25,26)19-10-4-15(2)5-11-19/h3-11,13-14H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMJTPLQNGRLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CN(C2=O)CC=C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl group: This step may involve an allylation reaction using allyl halides or allyl alcohols under suitable conditions.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction using chlorobenzene derivatives.

    Incorporation of the methylphenyl sulfonyl group: This step may involve a sulfonylation reaction using sulfonyl chlorides or sulfonic acids.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition: The double bond in the allyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the pyridinone core, affecting physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
1-Allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone Allyl, 4-Cl-Ph, 4-Me-Ph-SO₂ ~399.88* Not Reported IR: ~1680 cm⁻¹ (C=O), ~1350/1150 cm⁻¹ (SO₂)
1-(4-Chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone 4-Cl-Benzyl, 3-Me-Ph-SO₂, 4,6-diMe ~416.93* Not Reported ¹H NMR: δ 7.2–7.8 (aromatic H), δ 2.4 (SO₂-Me)
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Benzyl, allyl-triazole-SH 338.41 Not Reported ¹H NMR: δ 6.5–7.5 (aromatic H), δ 5.2 (allyl)
4,5,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone 4,5,6-triMe, 4-Me-Ph-SO₂ 291.37 Not Reported IR: ~1665 cm⁻¹ (C=O), ~1340 cm⁻¹ (SO₂)
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 3-Cl-Ph, Ph-NH 311.76 268–287 ¹H NMR: δ 7.3–8.1 (aromatic H), δ 6.8 (NH)

*Calculated based on molecular formulae.

Key Observations:

Substituent Impact on Molecular Weight: The allyl and sulfonyl groups increase molecular weight compared to simpler analogs (e.g., 4,5,6-trimethyl derivative at 291.37 g/mol ).

Spectral Signatures :

  • IR Spectroscopy : Sulfonyl groups exhibit characteristic asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching vibrations, consistent across analogs .
  • ¹H NMR : Aromatic protons in 4-chlorophenyl and 4-methylphenyl groups resonate at δ 7.2–7.8, while allyl protons appear near δ 5.0–5.5 .

Synthetic Routes: The target compound likely follows a pathway similar to analogs in , involving condensation of substituted anilines with cyclohexanediones in ethanol/piperidine . In contrast, triazole-containing pyridinones (e.g., ) require multi-step protocols with boronic acids or thiol intermediates .

Biological Relevance: Pyridinones with sulfonyl groups (e.g., 3-[(4-methylphenyl)sulfonyl]) show enhanced kinase inhibition due to sulfonyl-mediated hydrogen bonding . The allyl group may improve membrane permeability compared to benzyl or methyl substituents, as seen in analogs targeting mechanical allodynia .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone?

  • Methodological Answer : A high-yield synthesis (88%) can be achieved via nucleophilic substitution or condensation reactions. For example, sulfonamide intermediates are synthesized by reacting chlorophenyl precursors with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (80–100°C) and extended reaction times (12–24 hours) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze aromatic proton multiplicity (δ 7.2–8.4 ppm for Ar–H) and allyl group signals (δ ~5.2–5.9 ppm for CH₂=CH–) .
  • IR : Confirm sulfonyl (S=O) stretches at ~1335 cm⁻¹ and 1162 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z = 699 [M⁺] for related disulfonamides) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF) at 4°C. For structural refinement, employ the SHELX suite (SHELXL for small-molecule refinement), ensuring high-resolution data (<1.0 Å) to resolve torsional angles and hydrogen bonding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict structural and electronic properties?

  • Methodological Answer :

  • DFT Parameters : Optimize geometry at the B3LYP/6-311G** level to reproduce experimental bond lengths (e.g., C–C: ±0.002 Å accuracy) .
  • Vibrational Analysis : Assign IR peaks by correlating calculated frequencies (scaled by 0.961) with experimental spectra. For example, NH stretches (~3088 cm⁻¹) and sulfonyl vibrations .
  • Thermodynamic Properties : Calculate Cₚ, S, and H at varying temperatures using frequency calculations .

Q. How to resolve discrepancies in reported crystallographic or spectral data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹H NMR shifts with computed chemical shifts (GIAO method). For crystallography, validate against multiple datasets using SHELXL’s R-factor (<5% for high reliability) .
  • Error Analysis : Statistically assess outliers (e.g., bond angles >3σ from mean) using software like Olex2 or Mercury .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., allyl → propyl, chlorophenyl → methoxyphenyl) and assess bioactivity. For example, replace the 4-methylphenyl sulfonyl group with bulkier substituents to study steric effects .
  • Biological Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates, correlating IC₅₀ values with electronic properties (Hammett σ constants) .

Notes

  • Contradiction Handling : If conflicting spectral data arise (e.g., NH stretch variability), verify sample purity via HPLC and repeat experiments under anhydrous conditions .
  • Advanced Refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .

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